molecular formula C24H16Br2N2O2 B11690715 6-Bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenylquinolin-2-ol

6-Bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenylquinolin-2-ol

Cat. No.: B11690715
M. Wt: 524.2 g/mol
InChI Key: LCCHZUONGKYCBP-UHFFFAOYSA-N
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Description

6-BROMO-3-[5-(4-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinolinone core, substituted with bromine atoms and a dihydro-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-[5-(4-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the brominated phenyl groups and the quinolinone core . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-[5-(4-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated quinolinone compounds.

Scientific Research Applications

6-BROMO-3-[5-(4-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-BROMO-3-[5-(4-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-3-[5-(4-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE: A similar compound with a different bromination pattern.

    6-CHLORO-3-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE: A chlorinated analog with potentially different reactivity and biological activity.

Uniqueness

6-BROMO-3-[5-(4-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern and the presence of both bromine atoms and a dihydro-1,2-oxazole ring. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H16Br2N2O2

Molecular Weight

524.2 g/mol

IUPAC Name

6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C24H16Br2N2O2/c25-16-8-6-14(7-9-16)21-13-20(28-30-21)23-22(15-4-2-1-3-5-15)18-12-17(26)10-11-19(18)27-24(23)29/h1-12,21H,13H2,(H,27,29)

InChI Key

LCCHZUONGKYCBP-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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